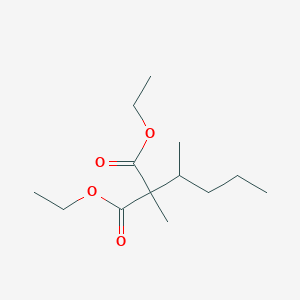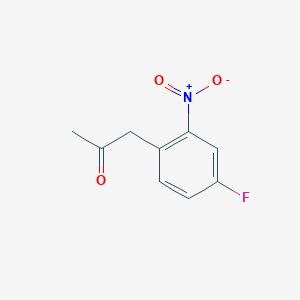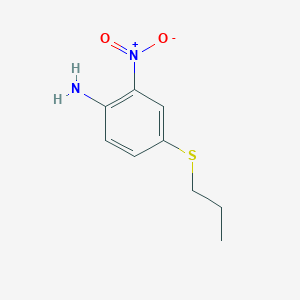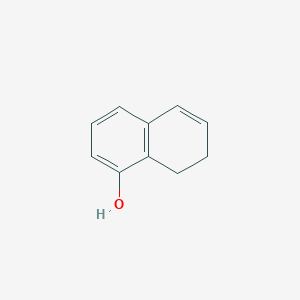
2-Ethylfuran
概要
説明
2-Ethylfuran is a member of the class of furans, characterized by a furan ring in which the hydrogen atom at position 2 is replaced by an ethyl group. Its molecular formula is C6H8O, and it is known for its distinctive aroma, often described as sweet and caramel-like. This compound is found naturally in various plants and is also a product of the Maillard reaction, which imparts flavor to cooked foods .
作用機序
Target of Action
2-Ethylfuran is a volatile organic compound that is found in many products in pure form and as its derivatives . It is abundant in the environment as in processed food, industrial processes, pharmaceutical products, and smoke . .
Mode of Action
This compound undergoes tetraphenylporphin-photosensitized oxygenation in non-polar aprotic solvents via (4+2)-cycloaddition of singlet oxygen to yield the corresponding monomeric unsaturated secondary ozonide . This suggests that this compound can interact with singlet oxygen in certain environments, leading to the formation of secondary ozonide compounds.
Biochemical Pathways
It is known to be a product of the maillard reaction , a chemical reaction between an amino acid and a reducing sugar. This reaction is a form of non-enzymatic browning that usually imparts flavor to starch-based food products .
Pharmacokinetics
Its physical properties such as boiling point (92-93 °c/768 mmhg), density (0912 g/mL at 25 °C), and refractive index (n20/D 1439) have been reported . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It is known that furan derivatives can have toxic effects in many body systems . For instance, furan is known to undergo epoxidation and ring opening to form a reactive 2-ene-1,4-dicarbonyl intermediate, which is carcinogenic .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been shown to undergo photosensitized oxygenation in non-polar aprotic solvents . This suggests that the presence of light and the type of solvent can influence its reactivity. Furthermore, its volatility suggests that it can easily evaporate at room temperature, which could influence its stability and efficacy in different environments.
生化学分析
Biochemical Properties
The biochemical properties of 2-Ethylfuran are not fully understood. It is known that furan derivatives can participate in various biochemical reactions. For instance, they can undergo tetraphenylporphin-photosensitized oxygenation in non-polar aprotic solvents via (4+2)-cycloaddition of singlet oxygen . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
The cellular effects of this compound are not well-studied. Furan derivatives have been shown to influence cellular processes. For instance, they can affect the morphology of cells, as seen in the case of 2-methylfuran, which was found to influence cell proliferation rate and crack length growth rate
Molecular Mechanism
As a furan derivative, it may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression
Dosage Effects in Animal Models
Furan toxicity has been confirmed in many animals and can be harmful to human health as well
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Furan is commonly formed from four precursors: amino acids, carbohydrates, ascorbic acids, and polyunsaturated fatty acids
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethylfuran can be synthesized through several methods. One common approach involves the cyclization of 1,4-diketones in the presence of an acid catalyst. Another method is the palladium-catalyzed cross-coupling of (Z)-β-bromoenol acetates with terminal alkynes, followed by iodocyclization .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of furfural, a derivative of furan. This process typically involves the use of a metal catalyst such as palladium or nickel under high pressure and temperature conditions .
化学反応の分析
Types of Reactions: 2-Ethylfuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-ethyl-2,3-dihydrofuran-3-one.
Reduction: Hydrogenation of this compound can yield 2-ethyl tetrahydrofuran.
Substitution: Halogenation reactions can introduce halogen atoms into the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: 2-Ethyl-2,3-dihydrofuran-3-one.
Reduction: 2-Ethyl tetrahydrofuran.
Substitution: Various halogenated derivatives of this compound.
科学的研究の応用
2-Ethylfuran has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the flavor and fragrance industry due to its sweet, caramel-like aroma.
類似化合物との比較
2-Methylfuran: Similar in structure but with a methyl group instead of an ethyl group.
2-Acetylfuran: Contains an acetyl group at position 2 instead of an ethyl group.
2,5-Dimethylfuran: Has two methyl groups at positions 2 and 5.
Comparison: 2-Ethylfuran is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties. Compared to 2-Methylfuran and 2,5-Dimethylfuran, this compound has a higher boiling point and different reactivity patterns. Its aroma profile also differs, making it more suitable for certain applications in the flavor and fragrance industry .
特性
IUPAC Name |
2-ethylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPIHRDZBHXTFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062906 | |
| Record name | 2-Ethylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Powerful, smoky burnt aroma | |
| Record name | 2-Ethylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1480/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
92.00 to 93.00 °C. @ 765.00 mm Hg | |
| Record name | 2-Ethylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040587 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; Soluble in oils, Soluble (in ethanol) | |
| Record name | 2-Ethylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1480/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.909-0.915 | |
| Record name | 2-Ethylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1480/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3208-16-0 | |
| Record name | 2-Ethylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3208-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003208160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8O6J71T9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Ethylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040587 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of 2-ethylfuran in food?
A1: this compound is primarily formed during thermal processing of foods, particularly those rich in carbohydrates and lipids. Studies have found it in various products, including coffee, bread, breakfast cereals, dried fruits, and cooked meat. [, , , , ]
Q2: Does the cooking method influence the levels of this compound in food?
A2: Yes, cooking methods can impact this compound levels. For instance, while cooking generally reduces furan content in ready-to-eat foods, a significant portion can remain. [] Different cooking techniques, like steaming versus frying, may also lead to varying concentrations. [, ]
Q3: How does the water content of a food matrix affect this compound formation during heating?
A3: Water content plays a crucial role. Research using model systems with varying moisture levels suggests lower moisture content during heat processing can lead to increased formation of this compound and other furan derivatives. []
Q4: Can lipid oxidation contribute to this compound formation in food?
A4: Yes, studies have shown that polyunsaturated fatty acids (PUFAs) can act as precursors for this compound formation during heat treatment. This suggests lipid oxidation pathways also play a role alongside Maillard reactions. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C6H8O and a molecular weight of 96.13 g/mol. []
Q6: How can this compound be detected and quantified in complex matrices like food?
A6: The most common method for analyzing this compound in food is headspace-solid phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS). This technique allows for separation and identification of volatile compounds, including this compound, even at low concentrations. [, , , , , ]
Q7: Are there standardized analytical methods for this compound analysis?
A7: While various methods exist, a recent interlaboratory study highlighted the need for further standardization, particularly for 2-pentylfuran and its accurate determination at low levels in complex matrices. []
Q8: How reactive is this compound with atmospheric oxidants like chlorine radicals?
A8: Studies show this compound reacts rapidly with chlorine radicals, leading to various oxidation products. This reactivity suggests it plays a role in atmospheric chemistry, particularly in marine and coastal environments. [, ]
Q9: How does the presence of the ethyl group at the 2-position influence the reactivity of this compound compared to furan?
A9: The presence of the ethyl group increases electron density at specific positions in the furan ring, influencing its reactivity. Research suggests that while this compound is more reactive than furan towards singlet oxygen, the exact reactivity depends on the specific reaction conditions. [, ]
Q10: What is known about the photooxidation of this compound?
A10: Studies have investigated the photooxidation of this compound in the presence of chlorophylls and oxygen under light. Results indicate it undergoes photooxidation, and its reactivity is influenced by the electron density at specific carbon atoms within its structure. []
Q11: Does this compound degrade easily in the environment?
A11: While this compound is involved in atmospheric reactions, its persistence and degradation pathways in different environmental compartments require further investigation. [, ]
Q12: What does this compound smell like?
A12: this compound contributes to a range of aromas, including roasted, sweet, meaty, and green, depending on the food matrix and concentration. [, , , ]
Q13: How is this compound used to characterize the flavor profiles of various foods?
A13: Researchers use gas chromatography-olfactometry (GC-O) and calculate odor activity values (OAVs) to identify key aroma-active compounds in food. Studies on various products like Chinese mitten crab, marinated pork hocks, and Cheddar cheese have identified this compound as a contributor to their unique aroma profiles. [, , ]
Q14: Can this compound be considered a desirable flavor compound?
A14: Whether this compound contributes positively or negatively to the overall aroma depends on the specific food, concentration, and individual preferences. [, , ]
Q15: What are the potential health risks associated with this compound?
A15: Research on the toxicity of this compound is ongoing. While it has shown some potentially concerning effects in animal studies, more research is needed to determine its long-term effects on human health. [, ]
Q16: How do regulatory bodies address the presence of this compound in food?
A16: The European Food Safety Authority (EFSA) has called for data on the occurrence of this compound and other alkylfurans in food to assess potential risks and guide regulatory actions. [, ]
Q17: What are some important areas for future research on this compound?
A17: Key areas for future research include:
- Detailed toxicological studies: Comprehensive investigations to establish the long-term health effects of this compound in humans. []
- Formation mechanisms: Further research on the precise mechanisms driving its formation during different processing techniques and in various food matrices. [, ]
- Mitigation strategies: Exploration of processing techniques and formulation approaches that can minimize this compound formation in food while maintaining desired sensory qualities. [, ]
- Environmental fate: Studies to determine the persistence, transport, and degradation of this compound in different environmental compartments. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



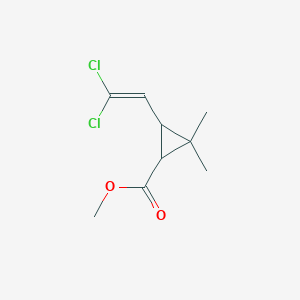
![2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methoxymethyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B109000.png)

